4-Morpholinophenylglyoxal hydrate

CAS No.: 852633-82-0

Cat. No.: VC3749706

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852633-82-0 |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate |

| Standard InChI | InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2 |

| Standard InChI Key | ZMIBVEQMLLIBKQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O |

Introduction

Chemical Identity and Structure

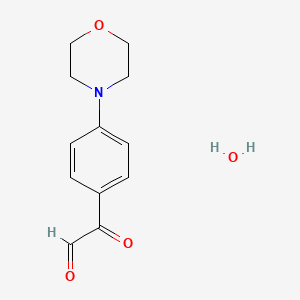

4-Morpholinophenylglyoxal hydrate is characterized by a distinct chemical structure consisting of a morpholine group attached to a phenyl ring, which is further connected to a glyoxal (dialdehyde) group in its hydrated form. The presence of the water molecule creates a stable hydrate through hydrogen bonding with the carbonyl groups.

Chemical Identifiers

The compound is uniquely identified through various chemical registry systems and nomenclature standards. The following table presents the key chemical identifiers for 4-Morpholinophenylglyoxal hydrate:

| Identifier | Value |

|---|---|

| CAS Number | 852633-82-0 |

| MDL Number | MFCD08272330 |

| Molecular Formula | C12H15NO4 |

| Alternative Formula | C12H13NO3·H2O |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-(4-Morpholinophenyl)-2-oxoacetaldehyde hydrate |

| Synonyms | 4-Morpholinophenylglyoxal hydrate; 2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetaldehyde hydrate |

The compound exists as a hydrate, where water molecules are incorporated into the crystal structure, forming hydrogen bonds with the carbonyl groups of the glyoxal moiety .

Structural Features

The molecule features several key structural components:

-

A morpholine ring (a six-membered heterocycle containing oxygen and nitrogen)

-

A phenyl ring connecting the morpholine group to the glyoxal moiety

-

A hydrated glyoxal group where water has formed covalent bonds with the carbonyl carbons

This structure grants the compound its specific chemical reactivity and physical properties, making it valuable for certain synthetic applications. The hydrate formation likely stabilizes the highly reactive glyoxal moiety, similar to how other glyoxal compounds behave in aqueous environments .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Morpholinophenylglyoxal hydrate is essential for its proper handling, storage, and application in chemical processes.

Physical Properties

4-Morpholinophenylglyoxal hydrate typically appears as a solid at room temperature, consistent with similar hydrated compounds in this chemical class. Based on comparable phenylglyoxal hydrates, it likely exhibits certain characteristic physical properties:

| Property | Value/Description |

|---|---|

| Physical State | Solid |

| Color | Not specifically reported, but likely white to off-white based on similar compounds |

| Purity | Available at ≥95% purity for research and industrial applications |

| Moisture Sensitivity | May be hygroscopic due to its hydrate nature |

| Light Sensitivity | Potentially light-sensitive (based on similar glyoxal compounds) |

The compound's hydrate form has implications for its stability, solubility, and other physical characteristics .

Chemical Reactivity

As a glyoxal derivative, 4-Morpholinophenylglyoxal hydrate likely exhibits distinctive reactivity patterns:

-

The glyoxal group (in its hydrated form) serves as a reactive site for nucleophilic addition reactions.

-

The morpholine nitrogen provides a site for additional functionalization through various reactions.

-

The hydrate form stabilizes the compound compared to its anhydrous counterpart, which would contain more reactive carbonyl groups.

This chemical behavior is comparable to other phenylglyoxal hydrates, which show similar reactivity patterns. For instance, the hydration of glyoxal compounds can significantly alter their chemical properties, including increases in their effective Henry's law constants .

Synthesis and Production

Synthetic Routes

While the search results don't provide specific synthetic pathways for 4-Morpholinophenylglyoxal hydrate, it likely follows similar synthesis routes to other phenylglyoxal derivatives. These typically involve oxidation of corresponding acetophenone derivatives or other methods targeting the formation of the α-ketoaldehyde structure.

The hydrate is formed through the interaction of water with the highly reactive dicarbonyl functionality of the glyoxal group. This hydration process is similar to what has been observed with other glyoxal compounds, where water molecules form covalent bonds with carbonyl carbons, creating gem-diol structures .

Production Scale

According to commercial suppliers, 4-Morpholinophenylglyoxal hydrate is available in various quantities ranging from small research amounts (5g) to industrial quantities (up to 25kg or more), indicating established production methods for this compound . Production capabilities reported by suppliers confirm that the compound can be manufactured at kilogram scale , which supports its use in larger-scale synthetic applications.

Applications in Chemical Synthesis and Research

Role as a Synthetic Intermediate

4-Morpholinophenylglyoxal hydrate finds primary application as an intermediate in organic synthesis . Its structural features make it particularly useful for:

-

Coupling reactions where the glyoxal functionality serves as a reactive handle

-

Pharmaceutical intermediate synthesis, leveraging the morpholine group's properties

The compound's utility in synthesis stems from the reactive nature of the glyoxal group combined with the specific electronic and steric properties contributed by the morpholine-substituted phenyl ring.

Pharmaceutical Relevance

While specific pharmaceutical applications aren't detailed in the search results, the compound's structure suggests potential relevance in drug development. The morpholine group is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. Combined with the reactive glyoxal moiety, this creates opportunities for building complex molecular scaffolds relevant to drug discovery.

The literature suggests that similar compounds may have applications in multicomponent reactions (MCRs), which are widely used in pharmaceutical research for creating diverse molecular libraries . The importance of identifying and characterizing hydrated forms of pharmaceutical substances is well-established, as hydration can significantly affect a compound's properties and behavior in biological systems .

Analytical Characterization

Spectroscopic Identification

Spectroscopic methods are essential for characterizing and confirming the structure of 4-Morpholinophenylglyoxal hydrate. While specific spectral data for this compound aren't provided in the search results, the literature on similar compounds suggests several analytical approaches:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structure elucidation, with 1H-NMR providing information about the proton environments in the molecule .

-

X-ray diffraction analysis could determine the crystal structure, particularly the arrangement of the water molecules in the hydrate form. This technique has been shown to confirm crystallinity differences between anhydrous and hydrated forms of pharmaceutical substances .

-

THz time-domain spectroscopy (THz-TDS) might be useful for characterizing the hydrate, as this technique has demonstrated effectiveness in differentiating between anhydrous and hydrated forms of pharmaceutical compounds by detecting differences in intermolecular vibrational modes mediated by hydrogen bonding .

Comparison with Related Compounds

Other Phenylglyoxal Hydrates

4-Morpholinophenylglyoxal hydrate belongs to a broader family of substituted phenylglyoxal hydrates. Similar compounds identified in the search results include:

-

4-Methoxyphenylglyoxal hydrate (CAS: 16208-17-6):

-

p-Azidophenyl Glyoxal hydrate (CAS: 1196151-49-1):

These structural analogs differ in their para-substitution on the phenyl ring, which affects their physical properties and reactivity patterns. The presence of different functional groups (methoxy, azido, or morpholino) influences factors like solubility, electronic properties, and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume